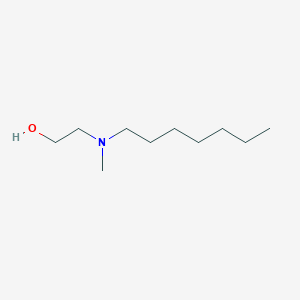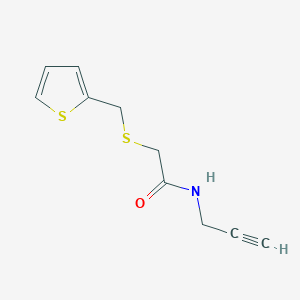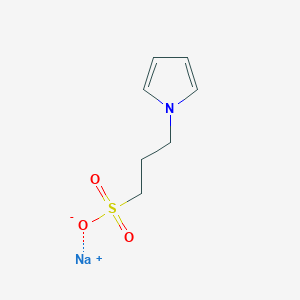![molecular formula C13H17BrFNZn B14895654 4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(1-homopiperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidative addition and transmetalation .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.
Oxidative Addition: Palladium or nickel catalysts.
Transmetalation: Boron or silicon reagents in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules for drug discovery.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of organic materials and polymers.
作用机制
The mechanism of action of 4-fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar structure but with a morpholino group instead of a homopiperidino group.
4-Fluoro-2-[(1-homopiperidino)methyl]phenylmagnesium bromide: Similar structure but with magnesium instead of zinc.
Uniqueness
4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide is unique due to its specific substitution pattern and the presence of the homopiperidino group, which can influence its reactivity and selectivity in cross-coupling reactions. The use of zinc also offers different reactivity compared to magnesium, making it suitable for specific synthetic applications .
属性
分子式 |
C13H17BrFNZn |
|---|---|
分子量 |
351.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]azepane |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;;/h5,7,10H,1-4,8-9,11H2;1H;/q-1;;+2/p-1 |
InChI 键 |
IWHCXPRIDSGELM-UHFFFAOYSA-M |
规范 SMILES |
C1CCCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)


